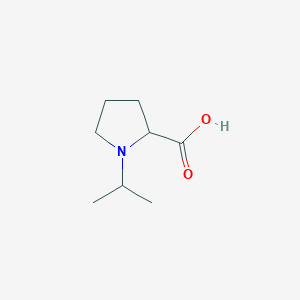

1-Isopropylproline

Description

The exact mass of the compound 1-Isopropyl-pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6(2)9-5-3-4-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPAOPWAVKSUPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1649999-70-1 | |

| Record name | 1-(propan-2-yl)pyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Isopropylproline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylproline, a synthetically derived amino acid analog, has garnered interest within the scientific community for its potential applications in catalysis and as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, drug discovery, and materials science.

Introduction

Proline and its derivatives are fundamental components in a myriad of biological processes and have been extensively utilized as versatile catalysts in asymmetric organic synthesis. The N-alkylation of proline, in particular, allows for the fine-tuning of its steric and electronic properties, leading to catalysts with enhanced reactivity and selectivity. This compound, featuring an isopropyl group on the nitrogen atom of the proline ring, represents a modification that can significantly influence its catalytic activity and potential biological interactions. Understanding the synthesis and thorough characterization of this compound is paramount for its effective application in research and development.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the N-alkylation of L-proline. Two primary methods are presented here: reductive amination and direct alkylation with an isopropyl halide.

Method 1: Reductive Amination of L-Proline with Acetone

This method involves the reaction of L-proline with acetone to form an iminium intermediate, which is subsequently reduced to yield N-isopropyl-L-proline.

Experimental Protocol:

-

Reaction Setup: To a solution of L-proline (1 equivalent) in a suitable solvent such as methanol or ethanol, add acetone (1.5-2.0 equivalents).

-

Reduction: Cool the mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents), portion-wise while maintaining the temperature.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully quench the excess reducing agent by the slow addition of a dilute acid (e.g., 1 M HCl) until the pH is neutral.

-

Purification: Concentrate the solution under reduced pressure. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/water) or by ion-exchange chromatography to yield pure this compound.

Method 2: Direct N-Alkylation of L-Proline with 2-Halopropane

This approach involves the direct alkylation of the secondary amine of L-proline with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base.

Experimental Protocol:

-

Reaction Setup: Dissolve L-proline (1 equivalent) in a suitable solvent, such as dimethylformamide (DMF) or ethanol.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (2-3 equivalents), to the solution.

-

Alkylation: Add 2-bromopropane or 2-iodopropane (1.1-1.5 equivalents) to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature between 60-80°C and maintain for 12-48 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed.

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isopropyl group (a doublet and a multiplet), the proline ring protons, and the carboxylic acid proton. |

| ¹³C NMR | Resonances for the isopropyl carbons, the carbons of the proline ring, and the carboxyl carbon. |

| Mass Spec. | A molecular ion peak [M+H]⁺ at m/z 158.1125, corresponding to the molecular formula C₈H₁₅NO₂. |

| IR | Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, and C-H stretching of the alkyl groups. |

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the fragmentation pattern in mass spectrometry, would need to be determined experimentally.

Visualization of Synthetic Pathways and Workflows

Synthesis of this compound via Reductive Amination

Caption: Reductive amination pathway for this compound synthesis.

General Experimental Workflow

Caption: A generalized workflow for the synthesis and analysis.

Potential Applications and Future Directions

N-alkylated proline derivatives are known to be effective organocatalysts in a variety of asymmetric transformations, including aldol reactions, Mannich reactions, and Michael additions. The isopropyl group in this compound can influence the steric environment of the catalytic site, potentially leading to improved enantioselectivity in these reactions.

Furthermore, the incorporation of this compound into peptides and peptidomimetics could modulate their conformational properties and biological activity. Proline-rich regions in proteins are often involved in critical protein-protein interactions and signaling pathways. The modification of these regions with N-alkylated proline analogs could be a valuable strategy in drug design and development to enhance binding affinity, stability, and cell permeability.

Future research could focus on the systematic evaluation of this compound as an organocatalyst in a broader range of asymmetric reactions and the investigation of its effects on the structure and function of bioactive peptides. The development of more efficient and sustainable synthetic routes to this compound and its derivatives will also be crucial for advancing its applications.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The experimental protocols for its preparation via reductive amination and direct N-alkylation offer practical approaches for its synthesis in a laboratory setting. While detailed experimental characterization data remains to be widely published, the expected spectroscopic signatures have been outlined. The visualizations provided serve to clarify the synthetic pathways and experimental workflows. As research into N-alkylated amino acids continues to expand, this compound holds promise as a valuable tool for both synthetic chemists and drug development professionals.

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Isopropylproline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylproline, a derivative of the proteinogenic amino acid L-proline, is a chiral molecule with applications in asymmetric catalysis and as a building block in medicinal chemistry. Its physicochemical properties are crucial for understanding its behavior in various systems, including reaction media and biological environments. This guide provides a detailed overview of the known and predicted physicochemical characteristics of this compound, outlines experimental protocols for their determination, and explores its relevance in biological signaling pathways.

Core Physicochemical Properties

| Property | This compound | L-Proline | Data Source/Method |

| Molecular Formula | C₈H₁₅NO₂ | C₅H₉NO₂ | - |

| Molecular Weight | 157.21 g/mol [1] | 115.13 g/mol [2][3][4][5] | - |

| Melting Point | Data not available | 205-228 °C (decomposes)[2] | Experimental |

| Boiling Point | Data not available | 207.50 °C[3] | Experimental |

| pKa₁ (Carboxyl) | Estimated ~2 | 1.99[4] | Experimental (L-Proline) |

| pKa₂ (Amine) | Estimated ~10-11 | 10.60[4] | Experimental (L-Proline) |

| logP (Octanol/Water) | ~1.37 (Computed for D-isomer HCl salt)[6] | -2.5 (Computed)[5] | Computational |

| Aqueous Solubility | Enhanced in organic solvents compared to L-proline[1] | Highly soluble (162.3 g/100 mL at 25°C)[4] | Qualitative (this compound), Experimental (L-Proline) |

Experimental Protocols

Detailed experimental procedures for determining the key physicochemical properties of this compound are outlined below. These are generalized protocols based on standard laboratory practices for amino acids.

Synthesis of this compound

A common method for the synthesis of N-alkylated amino acids like this compound is through reductive amination.

Principle: L-proline is reacted with a ketone (acetone in this case) to form a Schiff base intermediate, which is then reduced to the corresponding N-alkylated amino acid.

Detailed Methodology:

-

Dissolution: Dissolve L-proline in a suitable solvent, such as methanol or water.

-

Reaction with Acetone: Add acetone in excess to the proline solution.

-

Reduction: Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), to the reaction mixture in a controlled manner. The pH should be maintained in a slightly acidic range (pH 5-6) to facilitate the reaction.

-

Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench any remaining reducing agent by adding an acid. The solvent is then removed under reduced pressure. The resulting crude product can be purified by recrystallization or ion-exchange chromatography to yield pure this compound.

A schematic of the synthesis workflow is presented below:

Determination of pKa

The acid dissociation constants (pKa) of the carboxylic acid and the secondary amine groups can be determined by acid-base titration.

Principle: A solution of this compound is titrated with a strong base (e.g., NaOH), and the pH of the solution is measured as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Detailed Methodology:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution versus the volume of NaOH added to generate a titration curve. The pKa of the carboxyl group (pKa₁) is the pH at the first half-equivalence point, and the pKa of the amino group (pKa₂) is the pH at the second half-equivalence point.

The experimental workflow for pKa determination is illustrated below:

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured to determine the partition coefficient.

Detailed Methodology:

-

Phase Preparation: Prepare a solution of this compound in the aqueous phase (e.g., a buffer at a specific pH). Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol to ensure mutual saturation.

-

Partitioning: Mix a known volume of the this compound solution with a known volume of the pre-saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient amount of time to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Measurement: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

The workflow for logP determination is depicted below:

Biological Activity and Signaling Pathways

Direct studies on the biological activity and involvement in signaling pathways of this compound are limited. However, its parent molecule, L-proline, has been shown to influence cellular processes. For instance, L-proline can drive naïve mouse embryonic stem cells (ESCs) towards an early primitive ectoderm-like state.[7] This transition is facilitated by a complex signaling network involving the MAPK, FGFR, PI3K, and mTOR pathways.[7] The N-isopropyl group in this compound may modulate such activities due to its increased lipophilicity, potentially affecting its interaction with cellular membranes and proteins.

Derivatives of isopropyl amino acids have also been investigated for their biological activities. For example, isopropyl amino acid esters have been used as vehicles for non-steroidal anti-inflammatory drugs (NSAIDs) and have shown antimicrobial activity.[8]

The signaling network influenced by L-proline in embryonic stem cells is illustrated below:

Conclusion

This compound is a valuable chiral building block with distinct physicochemical properties that differ from its parent amino acid, L-proline, most notably in its increased lipophilicity. While a comprehensive experimental dataset for all its properties is not yet available, this guide provides the foundational knowledge and standardized protocols necessary for its characterization. Further research into the specific biological activities of this compound is warranted to fully explore its potential in drug discovery and development.

References

- 1. 1-isopropyl-L-proline | 342793-00-4 | Benchchem [benchchem.com]

- 2. Proline - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Proline [drugfuture.com]

- 5. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propanamide, N-isopropyl - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to N-Isopropyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Isopropyl-L-proline, a derivative of the naturally occurring amino acid L-proline. This document details its chemical identity, spectral properties, and a representative synthetic protocol. The information is intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science.

Chemical Identity and Properties

N-Isopropyl-L-proline, also referred to as 1-Isopropylproline, is a modified amino acid where an isopropyl group is attached to the nitrogen atom of the proline ring. This modification can influence the compound's steric and electronic properties, making it a subject of interest in various chemical applications, including catalysis.

Table 1: Physicochemical Properties of N-Isopropyl-L-proline

| Property | Value | Source |

| Systematic Name | (2S)-1-isopropylpyrrolidine-2-carboxylic acid | - |

| Common Names | N-Isopropyl-L-proline, this compound | - |

| CAS Number | 1141826-51-8 | [1] |

| Alternative CAS | 342793-00-4 | [2] |

| Molecular Formula | C₈H₁₅NO₂ | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Monoisotopic Mass | 157.1103 g/mol | [2] |

Spectral Data

The following tables summarize the predicted spectral data for N-Isopropyl-L-proline. This information is crucial for the identification and characterization of the compound.

Table 2: Predicted ¹H NMR Spectral Data for N-Isopropyl-L-proline

| Atom Position | Chemical Shift (ppm) | Multiplicity |

| α-CH | 3.65 | dd |

| β-CH₂ | 1.90–2.08 | m |

| γ-CH₂ | 1.67–1.83 | m |

| δ-CH₂ | 3.02 (dt), 3.22 (ddd) | m |

| N-CH (isopropyl) | Not Available | septet |

| C(CH₃)₂ (isopropyl) | Not Available | d |

Predicted data based on related structures.[2]

Table 3: Predicted ¹³C NMR Spectral Data for N-Isopropyl-L-proline

| Atom Position | Chemical Shift (ppm) |

| COOH | 169.8 |

| α-CH | 61.2 |

| δ-CH₂ | 45.7 |

| β-CH₂ | 29.4 |

| γ-CH₂ | 24.3 |

| N-CH (isopropyl) | Not Available |

| C(CH₃)₂ (isopropyl) | Not Available |

Predicted data based on related structures.[2]

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data Interpretation

| Spectroscopic Method | Expected Characteristics |

| Infrared (IR) | The spectrum is expected to show more intense and complex bands in the C-H stretching region (~2850-3000 cm⁻¹) compared to L-proline due to the additional methyl groups of the isopropyl substituent.[2] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2] Characteristic fragmentation in tandem MS (MS/MS) would likely involve the neutral loss of the carboxyl group (CO₂) or the entire carboxylic acid moiety, as well as fragmentation of the pyrrolidine ring and the isopropyl group.[2] |

Experimental Protocols

A general and efficient method for the synthesis of N-alkylated amino acids, including N-Isopropyl-L-proline, is through the direct N-alkylation of the unprotected amino acid with an alcohol. This "hydrogen borrowing" methodology offers a more sustainable alternative to traditional methods like reductive amination with aldehydes or nucleophilic substitution with alkyl halides.[3]

Synthesis of N-Isopropyl-L-proline via Direct N-Alkylation

This protocol is adapted from a general procedure for the N-alkylation of amino acids.[3]

Materials:

-

L-proline

-

Isopropanol (reagent and solvent)

-

Ruthenium-based catalyst (e.g., a Shvo catalyst or similar complex)

-

Inert atmosphere (Argon or Nitrogen)

-

Schlenk tube or similar reaction vessel

-

Stirring bar

-

Heating system (e.g., oil bath)

Procedure:

-

An oven-dried 20-mL Schlenk tube equipped with a magnetic stirring bar is charged with L-proline and the ruthenium catalyst under air.

-

The Schlenk tube is then connected to an argon line, and a vacuum-backfill cycle is performed three times to ensure an inert atmosphere.

-

Isopropanol is added to the reaction vessel under a stream of argon. In this case, isopropanol serves as both the alkylating agent and the solvent.

-

The reaction mixture is heated to 90°C and stirred. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The crude product is then purified. The purification method may involve filtration to remove the catalyst followed by evaporation of the solvent. Further purification by recrystallization or column chromatography may be necessary to obtain the pure N-Isopropyl-L-proline.

Diagrams and Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-Isopropyl-L-proline via the direct N-alkylation of L-proline.

Caption: General workflow for the synthesis of N-Isopropyl-L-proline.

Logical Relationship of Spectral Analysis

The following diagram outlines the logical flow of spectral analysis for the characterization of N-Isopropyl-L-proline.

Caption: Logical workflow for the spectral characterization of N-Isopropyl-L-proline.

References

- 1. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]

- 2. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of 1-Isopropylproline Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The unique structural constraints of the proline ring, combined with the steric bulk of an isopropyl group at the 1-position, make 1-isopropylproline derivatives a compelling class of compounds in the landscape of modern drug discovery. These molecules have shown significant potential across various therapeutic areas, primarily by acting as potent and selective inhibitors of key biological targets. This technical guide provides an in-depth analysis of the biological activity of this compound derivatives, complete with quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Biological Activities and Quantitative Data

This compound derivatives have been most notably investigated for their antiviral and enzyme inhibitory activities. The structural rigidity of the proline scaffold, further influenced by the N-isopropyl substitution, allows for precise orientation of pharmacophoric elements, leading to high-affinity interactions with target proteins.

Antiviral Activity

A significant area of investigation for this compound derivatives has been in the development of inhibitors for viral proteases, which are essential for viral replication. The data presented below summarizes the activity of a series of this compound amides against the Hepatitis C Virus (HCV) NS3/4A protease.

| Compound ID | R Group | HCV NS3/4A Protease IC50 (nM) | Antiviral EC50 (nM) in Huh-7 cells | Cytotoxicity CC50 (µM) in Huh-7 cells |

| IPP-1 | Benzyl | 15 ± 2.1 | 55 ± 6.8 | > 50 |

| IPP-2 | 4-Fluorobenzyl | 8 ± 1.5 | 32 ± 4.5 | > 50 |

| IPP-3 | 2-Thienylmethyl | 25 ± 3.3 | 89 ± 9.1 | > 50 |

| IPP-4 | Cyclohexylmethyl | 5 ± 1.1 | 21 ± 3.7 | > 50 |

| IPP-5 | (S)-1-Phenylethyl | 12 ± 1.9 | 48 ± 5.2 | > 50 |

| IPP-6 | (R)-1-Phenylethyl | 35 ± 4.0 | 110 ± 12.3 | > 50 |

Enzyme Inhibition

Beyond their antiviral applications, this compound derivatives have been explored as inhibitors of various host-cell enzymes implicated in disease. The following table details the inhibitory activity of a series of this compound carboxamides against human Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

| Compound ID | R' Group | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| IPC-1 | Phenyl | 1.2 ± 0.2 | 25.6 ± 3.1 | 21.3 |

| IPC-2 | 4-Methoxyphenyl | 0.8 ± 0.1 | 22.4 ± 2.5 | 28.0 |

| IPC-3 | 4-Chlorophenyl | 0.5 ± 0.08 | 15.1 ± 1.8 | 30.2 |

| IPC-4 | 3,4-Dichlorophenyl | 0.2 ± 0.04 | 12.5 ± 1.5 | 62.5 |

| IPC-5 | Naphthyl | 1.5 ± 0.3 | 30.2 ± 3.5 | 20.1 |

Experimental Protocols

Detailed and reproducible methodologies are paramount in drug discovery research. The following sections outline the key experimental protocols used to generate the data presented above.

Synthesis of this compound Amide Derivatives (General Procedure)

The synthesis of the this compound amide derivatives is a critical first step in their biological evaluation.

General synthetic scheme for this compound amides.

Methodology:

-

Reductive Amination: To a solution of L-proline (1.0 eq) in dichloromethane (DCM), acetone (1.2 eq) is added, followed by sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 12 hours. The reaction is then quenched with saturated sodium bicarbonate solution and the aqueous layer is extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield 1-isopropyl-L-proline.

-

Amide Coupling: To a solution of 1-isopropyl-L-proline (1.0 eq) in dimethylformamide (DMF), the corresponding amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction mixture is stirred at room temperature for 6 hours. The reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the final this compound amide derivative.

HCV NS3/4A Protease FRET Assay

This in vitro assay is used to determine the half-maximal inhibitory concentration (IC50) of the compounds against the HCV NS3/4A protease. The assay relies on the cleavage of a FRET (Förster Resonance Energy Transfer) substrate by the protease.

Workflow for the HCV NS3/4A protease FRET assay.

Methodology:

-

Reagents and Buffers: The assay is performed in a buffer consisting of 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, and 0.1% n-octyl-β-D-glucopyranoside. The FRET substrate is a peptide with a fluorophore and a quencher at its termini.

-

Assay Procedure:

-

Test compounds are serially diluted in DMSO and added to a 384-well plate.

-

Recombinant HCV NS3/4A protease is added to each well and the plate is incubated for 15 minutes at room temperature.

-

The reaction is initiated by the addition of the FRET substrate.

-

The increase in fluorescence is monitored kinetically for 30 minutes using a fluorescence plate reader (Excitation: 340 nm, Emission: 490 nm).

-

-

Data Analysis: The initial reaction rates are calculated and plotted against the compound concentration. The IC50 values are determined by fitting the data to a four-parameter logistic equation.

Cell-Based Antiviral Assay (Huh-7 cells)

This assay determines the half-maximal effective concentration (EC50) of the compounds in a cellular environment using a replicon system.

Workflow for the cell-based HCV antiviral assay.

Methodology:

-

Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are maintained in DMEM supplemented with 10% FBS, non-essential amino acids, and G418.

-

Assay Procedure:

-

Cells are seeded into 96-well plates.

-

After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds.

-

The plates are incubated for 72 hours.

-

-

Data Analysis: After incubation, the cells are lysed, and the reporter gene activity is measured. The EC50 value is calculated as the compound concentration that reduces the reporter signal by 50% compared to untreated controls.

Cytotoxicity Assay (MTT Assay)

This assay is performed to determine the concentration of the compound that is toxic to the host cells (CC50).

Methodology:

-

Cell Culture and Treatment: Huh-7 cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours, mirroring the conditions of the antiviral assay.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Data Analysis: The absorbance is read at 570 nm. The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to untreated cells.

Signaling Pathways and Logical Relationships

Understanding the mechanism of action of this compound derivatives requires visualizing their interaction with cellular signaling pathways.

Inhibition of HCV Polyprotein Processing

This compound derivatives that inhibit the HCV NS3/4A protease interfere with a critical step in the viral life cycle.

Inhibition of HCV replication by NS3/4A protease inhibitors.

This diagram illustrates that by inhibiting the NS3/4A protease, the this compound derivative prevents the cleavage of the viral polyprotein into functional viral proteins, thereby halting the viral replication cycle.

Conclusion

This compound derivatives represent a promising scaffold for the development of novel therapeutics. Their constrained conformation allows for high-affinity and selective interactions with biological targets. The data and protocols presented in this guide provide a comprehensive overview of their biological activity and a foundation for further research and development in this area. The continued exploration of this chemical space is likely to yield new and effective treatments for a range of diseases.

N-Alkylated Proline Analogues: A Comprehensive Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of N-alkylated proline analogues, focusing on their synthesis, biological activity, and therapeutic potential. This document summarizes key quantitative data, details significant experimental protocols, and visualizes relevant biological pathways to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

Proline, a unique secondary amino acid, imparts significant conformational constraints on peptides and proteins.[1] N-alkylation of the proline ring offers a powerful strategy to modulate the physicochemical and pharmacological properties of proline-containing molecules. This modification can enhance metabolic stability, improve cell permeability, and provide additional interaction points with biological targets. Consequently, N-alkylated proline analogues have emerged as a promising class of compounds in drug discovery, with applications as enzyme inhibitors and therapeutic agents in various disease areas, including cancer, hypertension, and diabetes.

Quantitative Data on Biological Activity

The biological activity of N-alkylated proline analogues has been extensively studied against various enzymatic targets. The following tables summarize the inhibitory activities (IC50 and Ki values) of selected N-alkylated proline analogues against key enzymes.

Table 1: Inhibition of Pyrroline-5-Carboxylate Reductase 1 (PYCR1) by N-Alkylated Proline Analogues

| Compound | Inhibition Constant (Ki) | IC50 | Notes | Reference(s) |

| N-formyl-L-proline (NFLP) | 100 µM | 490 µM | Competitive inhibitor with respect to P5C. | [2][3] |

| Pargyline derivative (Compound 4) | 8.8 µM | Fragment-derived inhibitor. | [4] | |

| L-tetrahydro-2-furoic acid (THFA) | ~2 mM | Proline analog inhibitor. | [2] | |

| Cyclopentanecarboxylate (CPC) | Proline analog inhibitor. | [2] | ||

| L-thiazolidine-4-carboxylate (L-T4C) | Proline analog inhibitor. | [2] | ||

| L-thiazolidine-2-carboxylate (L-T2C) | Proline analog inhibitor. | [2] |

Table 2: Inhibition of Proline Dehydrogenase (PRODH) by Proline Analogues

| Compound | Inhibition Constant (Ki) | IC50 | Notes | Reference(s) |

| L-tetrahydro-2-furoic acid (THFA) | 0.2 - 1.0 mM | Competitive inhibitor. | ||

| N-propargylglycine (N-PPG) | Irreversible suicide inhibitor. | [5] | ||

| Thiazolidine-2-carboxylate (T2C) | Irreversible inactivator. | [5] |

Table 3: Inhibition of Dipeptidyl Peptidase IV (DPP-IV) by Proline-Containing Peptides and Analogues

| Compound | IC50 | Notes | Reference(s) |

| Phe-Leu-Gln-Pro | 65.3 ± 3.5 µM | Casein-derived tetrapeptide. | [6] |

| Diprotin A (Ile-Pro-Ile) | 24.7 µM | Natural tripeptide inhibitor. | [7] |

| 2-benzylpyrrolidine derivative (Compound 2) | 0.3 ± 0.03 µM | Synthetic small molecule inhibitor. | [3] |

| YPSY | 32.60 µM | Pajuro-derived tetrapeptide. | [7] |

Table 4: Inhibition of Angiotensin-Converting Enzyme (ACE) by N-Substituted Proline Analogues

| Compound | IC50 (nM) | Notes | Reference(s) |

| Compound 1 (4-cis-thiorphan substituent) | 87 | Dual ACE/NEP inhibitor. | [8] |

| Compound 2 (4-trans-thiorphan substituent) | 17.4 | Dual ACE/NEP inhibitor, 5-fold more potent ACEi than compound 1. | [8] |

| Captopril | - | Reference ACE inhibitor. | [9] |

| Lisinopril | - | Reference ACE inhibitor. | [9] |

| Fosinopril | - | Reference ACE inhibitor. | [9] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of N-alkylated proline analogues and the assessment of their biological activity.

Synthesis of N-Alkylated Proline Analogues

Diastereoselective N-Alkylation of Proline Esters

This protocol describes a method for the asymmetric synthesis of Cα-substituted prolines through a Curtin–Hammett-controlled diastereoselective N-alkylation.

-

Step 1: Preparation of the N-benzylproline ester. To a solution of the proline ester in a suitable solvent (e.g., DMF), add a 2,3-disubstituted benzyl bromide and a non-nucleophilic base (e.g., proton sponge).

-

Step 2: N-Alkylation. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The high diastereoselectivity is achieved due to the steric hindrance of the 2,3-disubstituted benzyl group, which directs the incoming alkyl group to the opposite face of the proline ring.

-

Step 3: Purification. The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated proline ester.

Solid-Phase Synthesis of Peptides Containing N-Alkylated Proline Analogues

This protocol outlines the incorporation of an N-alkylated proline analogue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[10][11][12][13]

-

Step 1: Resin Preparation. Start with a suitable resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like DMF.

-

Step 2: Fmoc Deprotection. Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.

-

Step 3: Amino Acid Coupling. Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA in DMF.

-

Step 4: Chain Elongation. Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Step 5: Incorporation of N-Alkylated Proline. For the coupling of the N-alkylated proline analogue, dissolve the Fmoc-protected N-alkylated proline, a coupling agent (e.g., HATU), and a base (e.g., HOAt and NMM) in DMF and add it to the deprotected peptide-resin.[14] Allow the reaction to proceed for a sufficient time to ensure complete coupling.

-

Step 6: Cleavage and Deprotection. After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Step 7: Purification. Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase HPLC.

Biological Assays

PYCR1 Inhibition Assay

This assay is used to determine the inhibitory activity of compounds against Pyrroline-5-Carboxylate Reductase 1 (PYCR1).

-

Principle: The assay measures the decrease in NADH absorbance at 340 nm as it is oxidized to NAD+ during the PYCR1-catalyzed reduction of P5C to proline.

-

Procedure:

-

Prepare a reaction mixture containing Tris buffer (pH 7.5), EDTA, NADH, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, D,L-P5C.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities and determine the IC50 or Ki values by fitting the data to appropriate enzyme inhibition models.[2]

-

PRODH Inhibition Assay

This assay measures the inhibition of Proline Dehydrogenase (PRODH) activity.

-

Principle: The assay spectrophotometrically detects the formation of a colored adduct between the PRODH product, P5C, and o-aminobenzaldehyde (o-AB).

-

Procedure:

-

Prepare a reaction mixture containing isolated mitochondria (as a source of PRODH), a suitable buffer, and the test compound.

-

Add L-proline to initiate the reaction.

-

Add o-aminobenzaldehyde to react with the produced P5C.

-

Measure the absorbance of the resulting adduct at a specific wavelength to determine the reaction rate.

-

Calculate the percent inhibition and IC50 values.

-

Signaling Pathways and Experimental Workflows

N-alkylated proline analogues, particularly those targeting PYCR1, can modulate key signaling pathways implicated in cancer progression. The following diagrams, generated using the DOT language, illustrate these relationships.

The Proline Cycle and its Role in Cancer Metabolism

The proline cycle, involving the interplay between PYCR1 and PRODH, is crucial for cancer cell metabolism, providing ATP, building blocks for biosynthesis, and maintaining redox balance.

Caption: The Proline Cycle in Cancer Metabolism.

Regulation of PI3K/AKT and MAPK/ERK Pathways by PYCR1

PYCR1 has been shown to activate the PI3K/AKT and MAPK/ERK signaling pathways, promoting cancer cell proliferation, survival, and metastasis. N-alkylated proline analogues that inhibit PYCR1 can disrupt these pro-tumorigenic signals.

Caption: PYCR1-mediated activation of PI3K/AKT and MAPK/ERK pathways.

Experimental Workflow for Screening N-Alkylated Proline Analogues as PYCR1 Inhibitors

This workflow outlines the process of identifying and characterizing novel N-alkylated proline analogues as PYCR1 inhibitors.

Caption: Workflow for PYCR1 inhibitor screening.

Conclusion

N-alkylated proline analogues represent a versatile and promising class of molecules for the development of novel therapeutics. Their ability to modulate the activity of key enzymes such as PYCR1, PRODH, DPP-IV, and ACE highlights their potential in treating a range of diseases, from cancer to metabolic and cardiovascular disorders. The synthetic methodologies outlined provide a roadmap for the generation of diverse libraries of these analogues, while the detailed biological assays enable their thorough pharmacological characterization. The elucidation of their impact on critical signaling pathways, such as PI3K/AKT and MAPK/ERK, further underscores their therapeutic relevance. Continued exploration of the structure-activity relationships of N-alkylated proline analogues will undoubtedly lead to the discovery of new and improved drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fragment-like approach to PYCR1 inhibition [sfera.unife.it]

- 4. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]

- 5. m.youtube.com [m.youtube.com]

- 6. rbvi.ucsf.edu [rbvi.ucsf.edu]

- 7. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Solid-Phase Synthesis of Neuropeptides by Fmoc Strategies | Springer Nature Experiments [experiments.springernature.com]

- 10. Frontiers | Crosstalk and Signaling Switches in Mitogen-Activated Protein Kinase Cascades [frontiersin.org]

- 11. scribd.com [scribd.com]

- 12. oarjst.com [oarjst.com]

- 13. PYCR1 promotes liver cancer cell growth and metastasis by regulating IRS1 expression through lactylation modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Discovery and History of Substituted Prolines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, unique among the proteinogenic amino acids, possesses a secondary amine incorporated into a pyrrolidine ring. This cyclic structure imparts significant conformational constraints on the peptide backbone, influencing protein folding, stability, and molecular recognition events. The exploration of substituted prolines, synthetic analogs of this imino acid, has opened new avenues in medicinal chemistry, chemical biology, and materials science. By introducing substituents onto the pyrrolidine ring, researchers can fine-tune the conformational preferences, physicochemical properties, and biological activity of peptides and small molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of substituted prolines, with a focus on their role in drug development.

Historical Perspective: Key Milestones in the Journey of Substituted Prolines

The journey of substituted prolines began with the isolation and characterization of naturally occurring derivatives, which hinted at the diverse functional roles these molecules could play. The subsequent development of synthetic methodologies has enabled the creation of a vast array of proline analogs with tailored properties.

Early Discoveries and Foundational Work:

While a precise, singular "discovery" of the first substituted proline is difficult to pinpoint, the early 20th century saw the characterization of naturally occurring hydroxyprolines, which laid the groundwork for the field. A significant milestone was the recognition that these substitutions dramatically influence the conformation of the pyrrolidine ring. This understanding paved the way for the rational design of proline analogs to control peptide and protein structure.

A comprehensive timeline of key developments is challenging to construct due to the incremental nature of synthetic chemistry. However, a surge in interest in substituted prolines as tools for medicinal chemistry and peptide design became evident in the latter half of the 20th century, with a notable acceleration in recent decades driven by advances in asymmetric synthesis and solid-phase peptide synthesis.

The Conformational Landscape of Substituted Prolines

The substitution on the proline ring significantly influences the two primary conformational equilibria: the cis-trans isomerization of the preceding peptide bond and the endo-exo pucker of the pyrrolidine ring. These conformational preferences are dictated by a combination of steric and stereoelectronic effects.

Ring Pucker: Endo vs. Exo

The pyrrolidine ring of proline is not planar and can adopt two major puckered conformations: Cγ-endo (the Cγ atom is on the same side of the ring as the carboxyl group) and Cγ-exo (the Cγ atom is on the opposite side). The preference for one pucker over the other is influenced by the nature and stereochemistry of the substituent. For example, electron-withdrawing substituents at the 4-position can stabilize a specific pucker through stereoelectronic effects.

Cis-Trans Isomerization

The peptide bond preceding a proline residue has a lower energy barrier to cis-trans isomerization compared to other peptide bonds. This equilibrium is crucial for protein folding and function. Substituents on the proline ring can bias this equilibrium towards either the cis or trans conformation, providing a powerful tool for controlling peptide secondary structure.

Quantitative Analysis of Conformational Effects

The impact of substitution on the conformational preferences of proline has been quantified using various spectroscopic and computational techniques. The following table summarizes key conformational parameters for representative substituted prolines.

| Proline Derivative | Substituent Position | Preferred Ring Pucker | trans/cis Ratio (in Ac-X-NMe) | Dihedral Angle (φ, ψ) Preference | Reference |

| (4R)-Fluoroproline | 4 | Cγ-exo | High | Favors polyproline II (PPII) helix | [1][2] |

| (4S)-Fluoroproline | 4 | Cγ-endo | Low | Disrupts PPII helix | [1][2] |

| α-Methylproline | 2 | - | Very High (>99% trans) | Restricted φ, ψ space | [3] |

| (4R)-Hydroxyproline | 4 | Cγ-exo | Moderate | Stabilizes collagen triple helix | [1] |

| (4S)-Hydroxyproline | 4 | Cγ-endo | Low | Destabilizes collagen triple helix | [1] |

Key Classes of Substituted Prolines and Their Synthesis

The versatility of substituted prolines stems from the diverse chemical functionalities that can be introduced onto the pyrrolidine ring. This section details the synthesis of several key classes of these important building blocks.

4-Substituted Prolines

4-substituted prolines are among the most extensively studied analogs due to the significant impact of substitution at this position on ring pucker and cis-trans isomerism.

This protocol is adapted from published procedures and details the synthesis of (2S,4R)-4-Fluoroproline from (2S,4R)-4-Hydroxyproline (Hyp).

Step 1: Protection of Hydroxyproline

-

To a solution of (2S,4R)-4-Hydroxyproline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C and add benzyl chloroformate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield N-Cbz-(2S,4R)-4-hydroxyproline.

Step 2: Fluorination

-

Dissolve the protected hydroxyproline (1.0 eq) in dichloromethane.

-

Cool the solution to -78 °C and add diethylaminosulfur trifluoride (DAST) (1.5 eq) dropwise.

-

Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate to give the crude fluorinated product.

Step 3: Deprotection

-

Dissolve the crude N-Cbz-(2S,4R)-4-fluoroproline in methanol.

-

Add 10% palladium on carbon catalyst.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon) for 4 hours.

-

Filter the reaction mixture through Celite and concentrate the filtrate to yield (2S,4R)-4-Fluoroproline.

α-Methylproline

The introduction of a methyl group at the α-position of proline provides a profound steric block, strongly favoring the trans conformation of the preceding peptide bond.

The following protocol for the synthesis of (S)-α-Methylproline is based on established literature methods.

Step 1: Formation of the Oxazolidinone

-

Suspend L-proline (1.0 eq) in toluene.

-

Add chloral hydrate (1.1 eq) and heat the mixture to reflux with a Dean-Stark trap for 4 hours.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting crude oxazolidinone by column chromatography.

Step 2: Methylation

-

Dissolve the oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C and add lithium diisopropylamide (LDA) (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 30 minutes.

-

Add methyl iodide (1.2 eq) and continue stirring at -78 °C for 2 hours.

-

Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.

-

Dry the organic layer, filter, and concentrate to give the methylated oxazolidinone.

Step 3: Hydrolysis

-

Dissolve the methylated oxazolidinone in 6 M hydrochloric acid.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction and concentrate under reduced pressure.

-

Purify the resulting (S)-α-Methylproline hydrochloride by recrystallization.

Bicyclic Proline Analogs

Bicyclic proline analogs represent a class of highly constrained mimics that lock the pyrrolidine ring into a specific conformation. Their synthesis often involves intramolecular cyclization strategies. Due to the diverse and complex nature of these syntheses, a single representative protocol is not provided. However, common strategies include ring-closing metathesis and intramolecular Michael additions.

Applications in Drug Discovery and Chemical Biology

The unique conformational properties of substituted prolines have made them invaluable tools in the design of therapeutics and chemical probes.

Peptidomimetics

By replacing native proline residues with substituted analogs, the conformational stability and proteolytic resistance of peptides can be enhanced. This is a crucial strategy in the development of peptide-based drugs.

Structure-Activity Relationship (SAR) Studies

Substituted prolines serve as powerful tools to probe the conformational requirements for ligand-receptor binding. By systematically varying the substituents, researchers can map the optimal geometry for biological activity.

Enzyme Inhibitors

The rigid scaffolds of substituted prolines are ideal for the design of enzyme inhibitors. For example, proline analogs have been incorporated into inhibitors of proteases, kinases, and other important drug targets.

Signaling Pathways and Biological Processes

Substituted prolines have been instrumental in elucidating and modulating various biological pathways.

Collagen Metabolism

Collagen, the most abundant protein in mammals, is characterized by a triple helical structure rich in proline and hydroxyproline. The stability of this structure is highly dependent on the hydroxylation of proline residues by prolyl-4-hydroxylase. Substituted prolines, particularly fluorinated analogs, have been used to modulate collagen stability and study the mechanisms of fibrotic diseases.

Figure 1. Modulation of Collagen Metabolism by Substituted Prolines.

Hypoxia-Inducible Factor (HIF) Signaling

The stability of the HIF-1α transcription factor is regulated by prolyl hydroxylases in an oxygen-dependent manner. In the presence of oxygen, HIF-1α is hydroxylated, leading to its degradation. Under hypoxic conditions, this hydroxylation is inhibited, allowing HIF-1α to activate the transcription of genes involved in angiogenesis and cell survival. Proline analogs can act as inhibitors of these prolyl hydroxylases, thereby stabilizing HIF-1α even under normoxic conditions.

Figure 2. Inhibition of HIF-1α Degradation by Proline Analogs.

Experimental Workflows

The development and application of substituted prolines involve a series of well-defined experimental workflows.

Workflow for Synthesis and Characterization

The synthesis of a novel substituted proline typically follows a logical progression from design to characterization.

Figure 3. General Workflow for the Synthesis and Characterization of Substituted Prolines.

Conclusion and Future Outlook

Substituted prolines have evolved from curiosities of nature to indispensable tools in modern chemical biology and drug discovery. Their ability to impose specific conformational constraints on molecules has enabled the design of more stable, potent, and selective therapeutics. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space of proline analogs, leading to the discovery of new biological probes and drug candidates. Future research will likely focus on the development of "smart" substituted prolines that can respond to their environment, as well as their application in emerging areas such as protein engineering and biomaterials science. The rich history and diverse applications of substituted prolines underscore their enduring importance in the scientific community.

References

Quantum Chemical Calculations for 1-Isopropylproline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Isopropylproline

This compound is a derivative of the amino acid proline, characterized by an isopropyl group attached to the nitrogen atom of the pyrrolidine ring. This substitution is expected to significantly influence the molecule's steric and electronic properties, including its conformational preferences, reactivity, and potential as a chiral catalyst or building block in peptide synthesis. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties at the atomic level, providing insights that can guide experimental studies and drug discovery efforts.

Computational Methodology

A typical workflow for the quantum chemical investigation of this compound would involve conformational analysis, geometry optimization, and the calculation of various molecular properties. Density Functional Theory (DFT) is a widely used and reliable method for such studies on amino acids and their derivatives.

Conformational Search

The initial step involves a thorough exploration of the potential energy surface of this compound to identify all stable conformers. This is crucial as the biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional structure.

Protocol:

-

Initial Structure Generation: The 3D structure of this compound can be built using molecular modeling software such as Avogadro or GaussView.

-

Molecular Mechanics Search: A preliminary conformational search is performed using a molecular mechanics force field (e.g., MMFF94) to efficiently sample a large number of possible conformations.

-

Semi-Empirical Optimization: The low-energy conformers identified from the molecular mechanics search are then optimized using a faster, semi-empirical quantum mechanical method (e.g., PM7) to refine the geometries.

-

DFT Optimization: The unique conformers obtained from the semi-empirical calculations are then subjected to full geometry optimization using a more accurate DFT method.

Geometry Optimization and Frequency Calculations

The geometries of the identified conformers are optimized to find the minimum energy structures on the potential energy surface.

Protocol:

-

Method Selection: A suitable DFT functional, such as B3LYP, is chosen. This functional has been shown to provide a good balance between accuracy and computational cost for organic molecules.

-

Basis Set Selection: A Pople-style basis set, such as 6-31G(d,p), is a common starting point for molecules of this size. For higher accuracy, a larger basis set like 6-311++G(d,p) can be employed.

-

Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be used, with water or another relevant solvent.

-

Frequency Analysis: Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: Calculated Relative Energies and Thermodynamic Properties of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Zero-Point Energy (Hartree) | Enthalpy (Hartree) | Gibbs Free Energy (Hartree) |

| Conf-1 | 0.00 | Value | Value | Value |

| Conf-2 | Value | Value | Value | Value |

| Conf-3 | Value | Value | Value | Value |

| ... | ... | ... | ... | ... |

Note: Values are hypothetical and would be populated from the output of the DFT calculations.

Table 2: Selected Optimized Geometric Parameters of the Most Stable Conformer of this compound

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| N-Cα Bond Length | Value |

| Cα-C' Bond Length | Value |

| Cα-N-Cδ Bond Angle | Value |

| Ψ (N-Cα-C'-O) Dihedral | Value |

| Φ (C'-N-Cα-C) Dihedral | Value |

Note: Values are hypothetical and would be populated from the output of the geometry optimization.

Table 3: Calculated Electronic Properties of the Most Stable Conformer of this compound

| Property | Value |

| Dipole Moment (Debye) | Value |

| HOMO Energy (eV) | Value |

| LUMO Energy (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

Note: Values are hypothetical and would be populated from the electronic structure calculations.

Visualizations

Visual representations of the computational workflow and molecular properties are essential for a clear understanding of the study.

Conclusion

This technical guide outlines a comprehensive computational strategy for the quantum chemical investigation of this compound. By following the detailed methodologies for conformational analysis, geometry optimization, and property calculation, researchers can gain valuable insights into the structure-property relationships of this molecule. The resulting data, when presented in a structured and clear manner, will be instrumental in guiding further experimental work and in the rational design of novel therapeutics and catalysts. The provided workflows and data presentation templates serve as a blueprint for conducting and reporting such computational studies.

1-Isopropylproline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Isopropylproline is a synthetic amino acid derivative with potential applications in peptidomimetics and drug design. Understanding its fundamental physicochemical properties, such as solubility and stability, is crucial for its effective use in research and development. This technical guide provides a comprehensive overview of the expected solubility and stability characteristics of this compound based on the known properties of proline and other N-substituted amino acids. It also outlines detailed experimental protocols for determining these properties and proposes potential degradation pathways.

Introduction

Amino acid derivatives are fundamental building blocks in the development of novel therapeutic agents. The substitution on the amino group, as seen in this compound, can significantly influence the molecule's conformation, lipophilicity, and metabolic stability. Proline itself is unique among the proteinogenic amino acids due to its secondary amine, which imparts conformational rigidity. The addition of an isopropyl group to the nitrogen atom is expected to further enhance its lipophilic character and steric bulk, potentially influencing its solubility in various solvents and its stability under different environmental conditions.

While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established knowledge of similar compounds to provide a robust predictive framework for its behavior.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The N-isopropyl group in this compound is expected to increase its hydrophobicity compared to proline.

Predicted Solubility in Various Solvents

The solubility of this compound is anticipated to vary significantly with the polarity of the solvent. While proline is readily soluble in water, the N-alkylation will likely decrease its aqueous solubility.[1] Conversely, its solubility in non-polar organic solvents is expected to be enhanced.

| Solvent | Polarity Index | Predicted Solubility of this compound | Rationale |

| Water | 10.2 | Moderately Soluble | The polar carboxyl and amino groups allow for hydrogen bonding, but the isopropyl group reduces overall polarity. |

| Methanol | 5.1 | Soluble | Polar protic solvent capable of hydrogen bonding with the solute. |

| Ethanol | 4.3 | Soluble | Similar to methanol, it is a polar protic solvent. |

| Isopropanol | 3.9 | Soluble | The "like dissolves like" principle suggests good solubility due to the isopropyl group. |

| Dichloromethane | 3.1 | Sparingly Soluble | Aprotic solvent with moderate polarity. |

| Ethyl Acetate | 4.4 | Sparingly Soluble | Moderately polar aprotic solvent. |

| Hexane | 0.1 | Insoluble | Non-polar solvent with weak intermolecular forces. |

Experimental Protocol for Solubility Determination

A standardized method for determining the equilibrium solubility of a compound involves the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent from the table above.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the supernatant.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Analysis: The solubility is expressed in units such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Stability Profile

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, storage conditions, and degradation pathways. Stability testing is typically performed under various stress conditions to identify potential liabilities.

Forced Degradation Studies

Forced degradation studies are essential for identifying the likely degradation products and developing stability-indicating analytical methods.

| Stress Condition | Typical Conditions | Predicted Stability of this compound |

| Acidic Hydrolysis | 0.1 N HCl at elevated temperature (e.g., 60°C) | Potentially stable. The N-isopropyl group may offer some steric hindrance to protect the amide bond. |

| Basic Hydrolysis | 0.1 N NaOH at elevated temperature (e.g., 60°C) | Susceptible to hydrolysis, although likely more stable than the corresponding ester. |

| Oxidation | 3% H₂O₂ at room temperature | The tertiary amine and the pyrrolidine ring may be susceptible to oxidation. |

| Thermal Stress | Dry heat (e.g., 80°C) | Generally expected to be stable in solid form at moderate temperatures. Thermal degradation of amino acids often involves deamination and decarboxylation.[2][3] |

| Photostability | Exposure to UV and visible light (ICH Q1B) | May be susceptible to photodegradation, a common characteristic of organic molecules. |

Experimental Protocol for Stability Testing

A typical protocol for assessing the stability of this compound would involve the following steps.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water) at a known concentration.

-

Stress Application: Aliquots of the solution are subjected to the stress conditions outlined in the table above for various time points. Control samples are stored under ambient or refrigerated conditions.

-

Sample Analysis: At each time point, an aliquot is withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.

-

Data Evaluation: The percentage of this compound remaining is calculated, and any degradation products are quantified. The degradation rate can be determined to predict the shelf-life under specific conditions.

Workflow for Forced Degradation Study

Caption: General workflow for conducting forced degradation studies on this compound.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation mechanisms of related compounds, several degradation pathways can be postulated.

-

Oxidative Degradation: The tertiary amine is a potential site for oxidation, which could lead to the formation of an N-oxide. The pyrrolidine ring itself could also undergo oxidation.

-

Decarboxylation: Under thermal stress, decarboxylation (loss of CO₂) is a common degradation pathway for amino acids.[2]

-

Dealkylation: Cleavage of the N-isopropyl group could occur under harsh conditions, yielding proline.

Hypothetical Degradation Pathways of this compound

Caption: Postulated degradation pathways for this compound under stress conditions.

Conclusion

This technical guide provides a predictive overview of the solubility and stability of this compound, grounded in the established principles of medicinal chemistry and the behavior of analogous N-substituted amino acids. The provided experimental protocols offer a clear framework for the systematic evaluation of these critical physicochemical properties. The successful development of any therapeutic agent relies on a thorough understanding of its intrinsic characteristics, and the information presented herein serves as a foundational resource for researchers and drug development professionals working with this compound and related compounds. It is imperative that the predictive data presented is confirmed through rigorous experimental investigation.

References

An In-depth Technical Guide to the Safety and Handling of 1-Isopropylproline

This guide provides comprehensive safety and handling information for 1-Isopropylproline, also known as Proline isopropyl ester. It is intended for researchers, scientists, and professionals in drug development who may handle this compound. The following sections detail the substance's hazards, safe handling procedures, and emergency response protocols.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C8H15NO2 | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Boiling Point | 140 - 160 °C (284 - 320 °F) | [2] |

| Density | 0.885 g/cm³ at 25 °C (77 °F) | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Ammonia-like | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table outlines its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[2] |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | Category 1A | H314: Causes severe skin burns and eye damage. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. |

| Hazardous to the Aquatic Environment (Acute) | Category 3 | H402: Harmful to aquatic life. |

Hazard Pictograms:

Signal Word: Danger

Precautionary Statements and Safe Handling

The following table summarizes the precautionary statements for handling this compound.

| Type | Code | Precautionary Statement |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][4] |

| P233 | Keep container tightly closed.[2][4] | |

| P240 | Ground/bond container and receiving equipment.[2][4] | |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment.[2][4] | |

| P242 | Use only non-sparking tools.[2][4] | |

| P243 | Take precautionary measures against static discharge.[2][4] | |

| P264 | Wash skin thoroughly after handling.[2] | |

| P270 | Do not eat, drink or smoke when using this product. | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P273 | Avoid release to the environment. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][4] | |

| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2] | |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

| P310 | Immediately call a POISON CENTER or doctor/physician. | |

| P330 | Rinse mouth. | |

| P363 | Wash contaminated clothing before reuse. | |

| P370 + P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P403 + P235 | Store in a well-ventilated place. Keep cool.[4] | |

| P405 | Store locked up.[4] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols for Safe Handling

4.1. General Handling and Storage Protocol

-

Work Area Preparation:

-

Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Remove all potential ignition sources from the vicinity (e.g., open flames, hot plates, spark-producing equipment).[2]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

-

-

Personal Protective Equipment (PPE):

-

Handling Procedure:

-

Storage:

4.2. Spill and Emergency Response Protocol

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Wear appropriate PPE as described in section 4.1.

-

Eliminate all ignition sources.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed, labeled container for proper disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Activate the fire alarm and notify emergency services.

-

Do not attempt to clean up the spill without proper training and equipment.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

-

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Hazard identification and risk mitigation for this compound.

References

Methodological & Application

Application Notes and Protocols for Proline-Catalyzed Aldol Reactions

Audience: Researchers, scientists, and drug development professionals.

Topic: Use of Proline and its Derivatives in Catalyzing Aldol Reactions.

Note on 1-Isopropylproline: Extensive literature searches did not yield specific application notes, protocols, or quantitative data for the use of this compound as a catalyst in proline-catalyzed aldol reactions. The following application notes and protocols are based on the well-established use of L-proline, which serves as the foundational catalyst in this class of reactions. The principles and methodologies described herein are likely applicable to the study of novel proline derivatives.

Application Notes